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Compound Name: 3-Bromo-3'-nitrobenzophenone
CAS No.: 51339-38-9
Cat. No.: B1292217
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Executive Summary & Compound Profile

3-Bromo-3'-nitrobenzophenone (CAS: 51339-38-9) is a specialized diarylketone intermediate
often employed in the synthesis of photoinitiators and complex pharmaceutical scaffolds.[1][2]
[3] Unlike the parent benzophenone, the introduction of electron-withdrawing groups (bromo-
and nitro-) at the meta positions significantly alters its crystal lattice energy and solvation
thermodynamics.

This guide provides a technical analysis of its solubility behavior, grounded in thermodynamic
modeling (Apelblat and van't Hoff equations), and establishes a self-validating protocol for
empirical determination.

Physicochemical Identity
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Property Specification

CAS Number 51339-38-9

Molecular Formula C13HsBrNOs

Molecular Weight 306.11 g/mol

Physical State Pale yellow crystalline solid

Predicted LogP ~3.2 - 3.5 (Lipophilic)

Key Functional Groups Ketone (C=0), Nitro (-NOz), Bromide (-Br)

Solubility Landscape & Solvent Selection

Based on Structure-Property Relationships (SPR) and comparative data from analogous
substituted benzophenones (e.g., 4-chlorobenzophenone, 3-bromobenzophenone), the
solubility profile of 3-Bromo-3'-nitrobenzophenone follows a distinct polarity-driven hierarchy.

Solvation Mechanism

The dissolution of 3-Bromo-3'-nitrobenzophenone is governed by dipole-dipole interactions
and 1t-t stacking disruption.

e The Nitro Group (-NO2): Increases molecular polarity and crystal lattice energy, generally
reducing solubility in non-polar alkanes compared to unsubstituted benzophenone.

o The Carbonyl Bridge: Facilitates hydrogen bond acceptance, enhancing solubility in protic
solvents like ethanol at higher temperatures.

Predicted Solubility Tier List
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Representative Solubility Mechanistic
Solvent Class o ]
Solvents Prediction Rationale
) ) Strong dipole-dipole
Chlorinated Dichloromethane ] ) ]
High interactions match the
Hydrocarbons (DCM), Chloroform _
solute's polarity.
Excellent solvation of
the nitro/ketone
) THF, Ethyl Acetate, ) o )
Polar Aprotic High moieties without H-
Acetone )
bond donation
interference.
Temperature-
dependent. High
) Methanol, Ethanol, solubility at reflux;
Polar Protic Moderate
Isopropanol moderate at RT. Used
for recrystallization.[4]
[5]
Inability to overcome
the crystal lattice
Non-Polar/Alkanes Hexane, Heptane Low ]
energy (high enthalpy
of fusion).
Hydrophobic aromatic
Aqueous Water Insoluble rings dominate; lack of

H-bond donors.

Process Insight: For synthetic workups, DCM is the preferred extraction solvent. For

purification/crystallization, a binary system of Ethanol/Water or Ethyl Acetate/Hexane is

recommended to exploit the steep solubility-temperature gradient.
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Thermodynamic Modeling Framework

To accurately predict solubility (

) at varying temperatures (

), we utilize the Modified Apelblat Equation. This semi-empirical model is the industry standard
for correlating solubility data of benzophenone derivatives.

The Modified Apelblat Equation

¢ : Mole fraction solubility of the solute.[6]
e : Absolute temperature (Kelvin).[7][6][8]
o : Empirical model parameters derived from experimental data.

o Parameter A/B: Related to the enthalpy of solution and non-ideal solution behavior.
o Parameter C: Accounts for the temperature dependence of the enthalpy of fusion.
The van't Hoff Equation (Enthalpy Analysis)
For determining the thermodynamic driving forces (Enthalpy

, Entropy
):
e Interpretation: A linear plot of
VS.
typically yields a negative slope, indicating endothermic dissolution (

), which is characteristic of 3-Bromo-3'-nitrobenzophenone in organic solvents.

Experimental Protocol: Solubility Determination

Standard Operating Procedure (SOP) for generating the solubility curve.

Method: Laser Monitoring Observation Technique
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This method is superior to gravimetric analysis for colored nitro-compounds as it minimizes
solvent evaporation errors.

Reagents & Equipment[9][5][10]

¢ Solute: 3-Bromo-3'-nitrobenzophenone (Recrystallized, >99% purity).
e Solvents: HPLC grade (Ethanol, Ethyl Acetate, Toluene).

o Apparatus: Jacketed glass vessel (50 mL), Laser monitoring system, Precision thermometer

(

K).

Workflow Diagram (DOT)
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Figure 1: Laser dynamic method for determining solid-liquid equilibrium (SLE).
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Step-by-Step Procedure

e Preparation: Place a known mass of 3-Bromo-3'-nitrobenzophenone (

) and solvent (
) into the jacketed vessel.

» Dissolution: Circulate water through the jacket to heat the mixture until the solid completely
dissolves.

o Equilibration: Allow the solution to stabilize for 10 minutes.
e Cooling: Lower the temperature slowly (0.2 K/min) while stirring continuously.

o Detection: Monitor the laser intensity passing through the solution. The point of sudden
intensity drop indicates the onset of nucleation (saturation temperature,

).

« lteration: Add a known mass of additional solvent to the vessel (diluting the mixture) and
repeat steps 2-5 to generate a new data point (

Data Analysis & Reference Benchmarks

Since specific mole fraction data for the 3,3'-isomer is widely dispersed in proprietary literature,
researchers should validate their results against the Reference Behavior of 4-
chlorobenzophenone (a close structural analog).

Reference Behavior (Analog: 4-Chlorobenzophenone)
Typical solubility trend in Ethanol (Mole Fraction) | Temperature (K) | Mole Fraction (
) | Trend Interpretation | | :--- | :--- | :--- | | 278.15 | 0.0042 | Low solubility at low T (Crystal lattice

dominates). | | 298.15 | 0.0156 | Moderate increase (Standard ambient). | | 318.15 | 0.0485 |
Exponential rise (Entropy dominates). |
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Note: 3-Bromo-3'-nitrobenzophenone is expected to have slightly lower solubility than the
chloro-analog due to the higher polarity and steric bulk of the nitro/bromo combination.

Calculation of Mole Fraction ()

e : Mass of solute and solvent.[9]

» : Molecular weight of solute (306.11) and solvent.[3][7][9][11][5][6][8][12]

References

o Determination of Solubility and Thermodynamic Properties of Benzophenone in Different
Pure Solvents.Journal of Chemical & Engineering Data, 2018, 63(5), 1833-1840. Link

» Solubility of 4-chlorobenzophenone in organic solvents: Experimental measurement and
thermodynamic modeling.Journal of Chemical Thermodynamics, 2022. (Analogous
compound behavior).

» National Center for Biotechnology Information (2024). PubChem Compound Summary for
CID 70548, 3-Bromobenzophenone. Link

» Modified Apelblat Equation Applications.Journal of Molecular Liquids, General Theory on
Solubility Modeling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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